molecular formula C22H24N8 B5724203 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5724203
M. Wt: 400.5 g/mol
InChI Key: QXECPSZXQUMIEB-UHFFFAOYSA-N
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Description

1-Benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at position 1 and a piperazine-linked 4,6-dimethylpyrimidine moiety at position 3. This scaffold is prominent in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with kinase ATP-binding sites and other biological targets . The compound’s synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidine intermediates and functionalized piperazines, as seen in related compounds ().

Properties

IUPAC Name

1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-16-12-17(2)27-22(26-16)29-10-8-28(9-11-29)20-19-13-25-30(21(19)24-15-23-20)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXECPSZXQUMIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazinyl group: This step involves the reaction of the pyrazolopyrimidine core with a piperazine derivative.

    Attachment of the dimethylpyrimidinyl group: This is usually done through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

Chemical Reactions Analysis

Core Formation

The pyrazolo[3,4-d]pyrimidine core typically forms through cyclization of aminopyrimidine precursors. For example:

  • Hydrolysis of intermediates followed by condensation with aromatic amines under specific conditions (e.g., acetic anhydride) to introduce the piperazine moiety .

  • Nucleophilic substitution reactions involving the piperazine ring, which may react with chlorobenzyl or other alkylating agents to form the final product .

Functional Group Derivatization

The synthesis incorporates 4,6-dimethylpyrimidin-2-yl and piperazine groups via:

  • Alkylation of the pyrazolo[3,4-d]pyrimidine core with benzyl halides or chlorides .

  • Cross-coupling reactions to attach the dimethylpyrimidin-2-yl group to the piperazine ring, potentially using coupling agents like TBAB (tetrabutylammonium bromide) .

Synthesis Step Reagents/Conditions Key Reaction Type
Core cyclizationEthyl 2,4-dichloropyrimidine-5-carboxylate, aromatic aminesNucleophilic substitution
Piperazine functionalizationAcetic anhydride, aromatic aminesCondensation
Dimethylpyrimidin-2-yl attachmentTBAB catalyst, ethanol (50°C)Cross-coupling

Chemical Reactivity

The compound’s reactivity stems from its heterocyclic framework and substituents:

Pyrazolo[3,4-d]pyrimidine Core

  • Nucleophilic substitution : The core’s nitrogen atoms can undergo substitution, particularly at positions prone to nucleophilic attack (e.g., C4) .

  • Cycloaddition : The fused bicyclic system may participate in Diels-Alder or other cycloaddition reactions under thermal or catalytic conditions .

Piperazine Moiety

  • Acylation/Alkylation : The secondary amine in the piperazine ring reacts with electrophiles (e.g., acyl chlorides, alkyl halides) .

  • Coordination chemistry : The nitrogen atoms may act as ligands in metal complexes, influencing reactivity .

4,6-Dimethylpyrimidin-2-yl Group

  • Electrophilic substitution : The pyrimidine ring’s electron-deficient nature allows substitution at the C2 position (e.g., with nucleophiles) .

  • Hydrogen bonding : Methyl groups may influence solubility and molecular interactions .

Reaction Conditions

Reaction Type Typical Conditions Functional Group Involved
Piperazine acylationAcetic anhydride, refluxSecondary amine
Pyrimidine substitutionNucleophilic reagents, DMFElectrophilic pyrimidine C2
CycloadditionHeat, catalytic conditionsPyrazolo[3,4-d]pyrimidine core

Stability and Functional Group Compatibility

The compound’s stability is influenced by:

  • Steric effects : Bulkier substituents (e.g., dimethylpyrimidin-2-yl) may hinder reactivity at adjacent sites .

  • Electronic effects : Electron-withdrawing groups (e.g., chlorine in chlorobenzyl) can direct nucleophilic attacks .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For example, compounds related to this class have been shown to inhibit various oncogenic tyrosine kinases, including c-Src and c-Abl, which are crucial targets in cancer therapy. These compounds can induce apoptosis and inhibit cell proliferation in several cancer cell lines such as A431 and PC3 .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Similar piperazine derivatives have been explored for their efficacy as muscarinic receptor antagonists, which may benefit conditions such as Alzheimer's disease and Lewy Body dementia .

Antimicrobial Activity

Preliminary studies indicate that some pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. This suggests a broader application in treating infections caused by resistant bacterial strains .

Synthesis and Derivatives

The synthesis of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves:

  • The reaction of 4,6-dimethylpyrimidine with benzyl chloride.
  • Cyclization with piperazine under specific conditions (e.g., solvent choice like ethanol or acetonitrile) to yield the final product.

Study on Antitumor Activity

A notable study evaluated a series of pyrazolo[3,4-d]pyrimidines against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds demonstrated broad-spectrum anticancer activity with GI50 values indicating potent efficacy against various cancers. The most active candidates showed significant promise for further development as anticancer agents .

Prodrug Development

Recent research has focused on optimizing the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through prodrug strategies. These modifications aim to enhance solubility and bioavailability, making them more effective in clinical settings .

Mechanism of Action

The mechanism of action of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Chlorobenzyl derivatives () may further alter pharmacokinetics via halogen bonding.
  • Position 4 Modifications : The 4,6-dimethylpyrimidine-piperazine moiety in the target compound contrasts with phenethylpiperazine () or boronic ester-linked benzyl groups (), suggesting divergent target selectivity.

Key Observations :

  • High-yield piperazine coupling () is critical for scalability.
  • Hybrid systems (e.g., thienopyrimidine in ) require stringent conditions (e.g., reflux with ammonium carbonate) but achieve moderate-to-high yields.

Spectral Data and Characterization

1H NMR and 13C NMR are pivotal for confirming substituent identity and regiochemistry:

Compound Key Spectral Features Reference
Target Compound - NH proton at δ9.83 ppm (D2O exchangeable)
- Pyrimidine CH at δ8.62 ppm
XXIa–f (Aroyl isothiocyanate derivatives) - NH proton at δ10.80–11.12 ppm
- Methoxy protons at δ4.31 ppm (XXIe)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine - Aromatic protons in δ7.50–8.90 ppm range
- Thieno ring protons distinct

Key Observations :

  • Methyl and methoxy groups produce distinct singlet signals (δ2.39–4.31 ppm), aiding in structural elucidation .

Key Observations :

  • Methoxy and halogen substituents (e.g., XXIe, chlorobenzyl derivatives) enhance potency via hydrophobic interactions .
  • The target compound’s 4,6-dimethylpyrimidine-piperazine group may favor kinase inhibition, akin to FLT3-targeted analogues .

Biological Activity

1-Benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine scaffold : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the benzyl and dimethylpyrimidinyl groups is performed via nucleophilic substitution reactions.

The compound's structure features a piperazine ring substituted with a benzyl group and a dimethylpyrimidinyl moiety, which contributes to its unique biological activity.

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer activities. Notably:

  • Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been reported to have an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival. Flow cytometric analyses have indicated that treatment with the compound leads to a marked increase in apoptotic cells within the sub-G1 phase of the cell cycle .

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to validate these findings .
  • Neuroprotective Effects : Research into related compounds indicates possible applications in treating neurological disorders by acting as muscarinic receptor antagonists .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity:

  • Analog Comparison : Variants of this compound have shown varying degrees of potency against different cancer cell lines. For example, analogs with alterations to the scaffold displayed reduced efficacy .

Data Summary

Compound NameIC50 (µM)Cell LineMechanism
1-Benzyl...2.24A549 (Lung Cancer)Induces Apoptosis
Doxorubicin9.20A549Chemotherapy Agent
Analog 11.74MCF-7 (Breast)Inhibits Proliferation

Case Studies

A notable case study involved the evaluation of this compound against multiple tumor types:

  • Methodology : The study utilized MTT assays across various cell lines including HepG2 (hepatoma), MCF-7 (breast), and PC-3 (prostate).
  • Findings : The compound demonstrated selective cytotoxicity with significant induction of apoptosis across all tested lines at low micromolar concentrations .

Q & A

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via multi-step condensation and cyclization reactions. For example:

  • Intermediate Formation : Condensation of hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) with carbonyl-containing compounds (e.g., dehydroacetic acid) in ethanol under reflux, followed by rearrangement in acetic acid .
  • Functionalization : Reaction of intermediates with aryl/heteroaryl hydrazines in ethanol/AcOH/sodium acetate to introduce substituents .
  • Solvent Optimization : Use of dry acetonitrile or dichloromethane for nucleophilic substitution reactions, with purification via recrystallization from acetonitrile .
    Key Parameters : Temperature control (reflux vs. ambient), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. IR and ¹H NMR are critical for confirming intermediate structures .

Q. How can the structural integrity of 1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine be validated?

Methodological Answer:

  • Spectroscopic Analysis : Use ¹H NMR to confirm substitution patterns (e.g., benzyl group integration at δ ~5.2 ppm) and IR to detect characteristic bands (e.g., C=N stretches at ~1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry. For example, orthorhombic crystal systems (space group Pccn) with unit cell parameters (e.g., a = 21.3085 Å, b = 18.6249 Å) can be refined using SHELXL .

Advanced Research Questions

Q. How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine derivatives with enhanced pharmacological activity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
  • Structure-Activity Relationships (SAR) : Molecular docking studies (e.g., using AutoDock Vina) can identify binding affinities with target proteins (e.g., kinases), guiding substituent selection on the pyrimidine or piperazine moieties .
  • Data Integration : Combine computational predictions with experimental results (e.g., IC₅₀ values) to refine models iteratively .

Q. How should researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data or high-resolution datasets. Key steps include:
    • Parameter Adjustment : Optimize thermal displacement parameters (ADPs) for non-hydrogen atoms.
    • Twinned Data Handling : Apply the Hooft y parameter for twinning fractions in SHELXL .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for hydrogen bonding/π-π interactions .

Q. What strategies are effective in analyzing pharmacological activity while minimizing off-target effects?

Methodological Answer:

  • Selective Functionalization : Introduce substituents (e.g., fluorobenzoyl groups) to enhance target affinity. For example, fluorinated analogs improve metabolic stability and membrane permeability .
  • In Vitro Screening : Use kinase inhibition assays (e.g., ADP-Glo™) to profile activity against a panel of kinases, identifying selectivity patterns .
  • Metabolic Profiling : LC-MS/MS studies in hepatic microsomes assess metabolic stability and potential reactive metabolite formation .

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • Error Source Identification :
    • Solvent Effects : Validate computational models with explicit solvent simulations (e.g., COSMO-RS) to account for solvation .
    • Steric Hindrance : Use molecular dynamics (MD) to evaluate steric clashes in proposed transition states .
  • Iterative Feedback : Recalibrate computational models using experimental kinetic data (e.g., rate constants) to improve accuracy .

Q. What are best practices for characterizing thermally labile intermediates during synthesis?

Methodological Answer:

  • Low-Temperature Techniques : Conduct reactions at –78°C (dry ice/acetone baths) to stabilize reactive intermediates (e.g., acyl chlorides) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress without isolating intermediates .
  • Soft Ionization MS : ESI-MS or MALDI-TOF detects labile species with minimal fragmentation .

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